1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-

説明

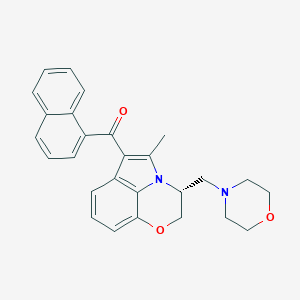

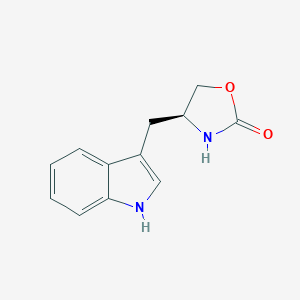

“1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-” is a chemical compound with the molecular formula C14H13N3O . It is a member of the benzimidazole family, which are organic compounds containing a benzene ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been widely studied. A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles has been reported . This procedure employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .

Molecular Structure Analysis

The molecular structure of “1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-” consists of a benzimidazole ring attached to a phenyl group and a methanol group . The benzimidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds .

Chemical Reactions Analysis

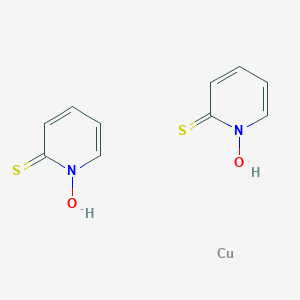

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . Various reactions involving benzimidazole derivatives have been reported, including copper(II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-” include a molecular weight of 239.27 g/mol . It is a solid compound .

科学的研究の応用

Anticancer Agents

Benzimidazole derivatives: have been extensively studied for their potential as anticancer agents. The structure of benzimidazole is similar to nucleotides found in the human body, making it a promising scaffold for drug development. Modifications to the benzimidazole core can significantly impact its bioactivity against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells . The presence of certain substituent groups, such as methyl at the 5 (6)-position, can enhance anticancer activity, while electron-withdrawing groups may decrease it .

Antibacterial and Antifungal Applications

Benzimidazole compounds exhibit a broad range of therapeutic applications, including antibacterial and antifungal properties. These activities make them valuable in the development of new treatments for bacterial and fungal infections .

Antiviral Activity

The antiviral properties of benzimidazole derivatives are another area of interest. They can be designed to interfere with viral replication processes, offering a pathway to new antiviral drugs .

Anti-Inflammatory and Analgesic Effects

Benzimidazole derivatives are also known for their anti-inflammatory and analgesic effects, which can be leveraged in the creation of new medications for pain and inflammation management .

Material Science

The unique structure of benzimidazole derivatives allows for their use in material science. They can be incorporated into various materials to enhance properties or create new functionalities.

Catalysis

In the field of catalysis, benzimidazole derivatives can act as catalysts or ligands in chemical reactions. Their ability to facilitate reactions makes them valuable in both research and industrial applications.

将来の方向性

The future directions for the study of “1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. There is a need for the development of new drugs that overcome antimicrobial resistance problems , and benzimidazole derivatives could potentially play a role in this area.

作用機序

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as nucleophilic addition to protonated carboxylic acids . This interaction can lead to changes in the target’s function, potentially influencing biological processes .

Biochemical Pathways

Benzimidazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Benzimidazole derivatives are known for their diverse biological activities, which can lead to various molecular and cellular effects .

特性

IUPAC Name |

(2-amino-3H-benzimidazol-5-yl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c15-14-16-11-7-6-10(8-12(11)17-14)13(18)9-4-2-1-3-5-9/h1-8,13,18H,(H3,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOONJFBASBHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=C(N3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60996970 | |

| Record name | (2-Imino-2,3-dihydro-1H-benzimidazol-5-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- | |

CAS RN |

75501-05-2 | |

| Record name | 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075501052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Imino-2,3-dihydro-1H-benzimidazol-5-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-BENZIMIDAZOLE-5-METHANOL, 2-AMINO-.ALPHA.-PHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGV749SA82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。